molecular formula C3H4ClN5O2S B1264682 1H-Imidazole-1-sulfonyl azide hydrochloride CAS No. 952234-36-5

1H-Imidazole-1-sulfonyl azide hydrochloride

Cat. No. B1264682
Key on ui cas rn: 952234-36-5
M. Wt: 209.62 g/mol
InChI Key: XYURSCOGYWBRDR-UHFFFAOYSA-N
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Patent
US08518957B2

Procedure details

A modification of a published procedure was used (19). A suspension of 6.53 g NaN3 (25, 100 mmol, Aldrich, >99.5%) and 100 mL acetonitrile (Aldrich, 99.8% anhydrous) in a 500-mL round-bottom flask was cooled in an ice water bath under a flow of nitrogen. Then was added 8.15 mL sulfuryl chloride (100 mmol, TCI American, >98.0%) in 20 mL) anhydrous acetonitrile drop-wise to the ice-cooled suspension. The mixture was stirred overnight at room temperature, after which we cooled the white suspension to −0° C. with ice water and added 13.03 g imidazole (191 mmol, TCI America, >98.0%). The resulting white slurry was warmed to room temperature, then stirred for 3 h. It was diluted with ethyl acetate (200 mL) and separated and discarded the aqueous layer. The organic layer was washed twice with deionized water (2×100 mL), then twice with saturated aqueous NaHCO3 (2×100 mL). It was dried over anhydrous MgSO4 overnight and filtered. Ethanolic HCl solution (196 mmol) was added drop-wise to the filtrate while stirring at ice-water temperature. After the addition of −3 mL, a large amount of white solid appeared. The mixture was kept in an ice bath for 15 min, then at room temperature for 30 min, after which it was filtered. The filter cake was washed with ethyl acetate (3×100 mL) to obtain 126 as a colorless solid (8.65 g, 49.9%), m.p. 99-101° C. IR (KBr) 2173, 1383 and 1160 cm−1. 1H NMR (500 MHz, D2O) δ 7.61 (dd), 8.02 (dd), 9.39 (dd); 13C NMR (125. MHz, D2O) δ=120.0, 123.5, 137.6. Element Analysis Calculated C, 17.19; H, 1.92; N, 33.41. Found: C, 17.38; H, 1.98; N, 32.97.
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.53 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.03 g
Type
reactant
Reaction Step Six
Name
Quantity
196 mmol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
200 mL
Type
solvent
Reaction Step Nine
Name
Yield
49.9%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[S:5](Cl)([Cl:8])(=[O:7])=[O:6].[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.Cl>C(OCC)(=O)C.C(#N)C>[ClH:8].[N:10]1([S:5]([N:1]=[N+:2]=[N-:3])(=[O:7])=[O:6])[CH:14]=[CH:13][N:12]=[CH:11]1 |f:0.1,7.8|

Inputs

Step One
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.53 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
8.15 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
13.03 g
Type
reactant
Smiles
N1C=NC=C1
Step Seven
Name
Quantity
196 mmol
Type
reactant
Smiles
Cl
Step Eight
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice water bath under a flow of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled suspension
TEMPERATURE
Type
TEMPERATURE
Details
The resulting white slurry was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed twice with deionized water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over anhydrous MgSO4 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
After the addition of −3 mL
WAIT
Type
WAIT
Details
The mixture was kept in an ice bath for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
after which it was filtered
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate (3×100 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1(C=NC=C1)S(=O)(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.65 g
YIELD: PERCENTYIELD 49.9%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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